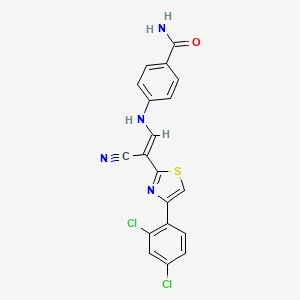

(E)-4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzamide

Übersicht

Beschreibung

(E)-4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzamide is a synthetic organic compound that features a thiazole ring, a cyano group, and a benzamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: Starting from 2,4-dichlorophenylamine, the thiazole ring can be formed through a cyclization reaction with appropriate reagents.

Vinylation: The thiazole derivative can then be subjected to a vinylation reaction to introduce the vinyl group.

Cyano Group Introduction: The cyano group can be introduced via a nucleophilic substitution reaction.

Formation of Benzamide: Finally, the compound can be coupled with 4-aminobenzamide under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and solvent systems.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under strong oxidizing conditions.

Reduction: Reduction reactions could target the cyano group or the vinyl group.

Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield amines or alkanes.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzamide exhibit significant anticancer properties. For example, derivatives containing thiazole rings have been synthesized and tested against various cancer cell lines. In particular, some thiazole derivatives demonstrated potent activity against estrogen receptor-positive human breast adenocarcinoma (MCF7 cell line), with certain compounds showing an IC50 value as low as 2.7 µM, indicating strong inhibitory effects on cancer cell proliferation .

Antimicrobial Properties

Thiazole-containing compounds have also been evaluated for their antimicrobial activities. A study synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives and tested them against both Gram-positive and Gram-negative bacteria as well as fungal species. The results indicated promising antimicrobial activity, suggesting that similar compounds may be effective in treating infections caused by resistant pathogens .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions that incorporate various chemical intermediates. The general synthetic route includes:

- Formation of the thiazole ring through cyclization reactions.

- Introduction of the cyano group via nucleophilic substitution.

- Coupling with an appropriate amine to form the final product.

These steps often require careful optimization of reaction conditions to enhance yield and purity .

Case Study 1: Anticancer Evaluation

In a controlled study, a series of thiazole-based compounds were synthesized and evaluated for their anticancer properties using the MCF7 cell line. The study utilized Sulforhodamine B assays to measure cell viability post-treatment with varying concentrations of the synthesized compounds. Results showed that specific derivatives exhibited significant cytotoxic effects, leading to further investigations into their mechanisms of action .

Case Study 2: Antimicrobial Screening

Another research effort focused on assessing the antimicrobial efficacy of newly synthesized thiazole derivatives against common bacterial strains. The study employed both qualitative and quantitative methods to evaluate the minimum inhibitory concentrations (MICs). Findings revealed that certain derivatives had superior activity compared to standard antibiotics, highlighting their potential as new therapeutic agents for combating drug-resistant infections .

Wirkmechanismus

The mechanism of action of (E)-4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzamide would depend on its specific biological target. Potential mechanisms could include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate their activity.

DNA Interaction: Binding to DNA and affecting gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(E)-4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)benzamide: Similar structure but without the dichloro substitution.

(E)-4-((2-cyano-2-(4-(2,4-difluorophenyl)thiazol-2-yl)vinyl)amino)benzamide: Similar structure with fluorine substitutions instead of chlorine.

Uniqueness

(E)-4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzamide is unique due to the presence of the 2,4-dichlorophenyl group, which can significantly influence its chemical and biological properties compared to similar compounds.

Biologische Aktivität

The compound (E)-4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzamide is a member of the thiazole class, which has been recognized for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a thiazole ring and an amide functional group, which are critical for its biological activity. The presence of the 2-cyano and 2,4-dichlorophenyl substituents enhances its pharmacological profile.

Pharmacological Properties

Research indicates that thiazole derivatives exhibit a wide range of biological activities including:

- Antimicrobial Activity : Thiazole compounds have been shown to possess significant antibacterial and antifungal properties. For instance, derivatives have demonstrated activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often ranging from 100 to 400 μg/mL .

- Antitumor Activity : Certain thiazole derivatives have been identified as potential anticancer agents. Studies reveal that compounds with specific structural features show cytotoxic effects against cancer cell lines, with IC50 values indicating their potency .

- Enzyme Inhibition : Compounds like this compound may act as inhibitors for enzymes such as carbonic anhydrase, which is implicated in various physiological processes and diseases .

Antimicrobial Activity

A study evaluated several thiazole derivatives against bacterial strains such as E. coli and Staphylococcus aureus. The results indicated that some derivatives exhibited comparable or superior antimicrobial activity compared to standard antibiotics like norfloxacin .

| Compound | Activity Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| 1b | Antibacterial | 100 | |

| 1c | Antibacterial | 100 | |

| 9 | Antitumor | 1.61 | |

| 10 | Antitumor | 1.98 |

Cytotoxicity Studies

In vitro studies have shown that certain thiazole derivatives can induce apoptosis in cancer cells. For example, compounds were tested against Jurkat cells (a type of leukemia cell line), revealing significant cytotoxic effects with IC50 values lower than that of doxorubicin, a standard chemotherapy drug .

Case Studies

- Anticancer Potential : A study conducted on a series of thiazole derivatives demonstrated their effectiveness in inhibiting cell proliferation in various cancer models. The structural modifications led to enhanced activity through improved binding interactions with target proteins involved in cell survival pathways .

- Allosteric Modulation : Research has indicated that certain thiazole compounds can act as allosteric modulators for G-protein coupled receptors (GPCRs), opening avenues for treatment in central nervous system disorders .

Eigenschaften

IUPAC Name |

4-[[(E)-2-cyano-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2N4OS/c20-13-3-6-15(16(21)7-13)17-10-27-19(25-17)12(8-22)9-24-14-4-1-11(2-5-14)18(23)26/h1-7,9-10,24H,(H2,23,26)/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKMQOUJMDLQJV-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N)N/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.